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Synthesis of Amphidinolide F Fragments: C1-
C17 and C18-C29
Application Notes & Protocols for Researchers in Synthetic Chemistry and Drug Development

This document provides detailed application notes and experimental protocols for the synthesis

of the C1-C17 and C18-C29 fragments of Amphidinolide F, a complex marine macrolide with

significant cytotoxic activity.[1][2] The synthesis of this natural product has been a formidable

challenge, attracting the attention of numerous research groups.[1][3][4][5] This guide

consolidates and presents key synthetic strategies and methodologies from leading research,

offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction to Synthetic Strategies
The total synthesis of Amphidinolide F has been accomplished through various convergent

strategies, primarily involving the synthesis of key fragments that are later coupled to form the

macrolactone. The C1-C17 and C18-C29 fragments represent significant portions of the

molecule, each containing multiple stereocenters and complex functionalities, including the

characteristic trans-disposed tetrahydrofuran (THF) rings.[1][2]

Several research groups have reported successful syntheses of these fragments, employing

different key reactions and synthetic disconnections. Notable approaches include those

developed by the research groups of Carter, Fürstner, Ferrié, and Clark.
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Carter's Approach: Utilized a common intermediate to access both the C1-C8 and C18-C25

fragments, highlighting a silver-catalyzed dihydrofuran formation and a sulfone

alkylation/oxidative desulfurization sequence for fragment coupling.[1][2]

Fürstner's Approach: Featured a late-stage ring-closing alkyne metathesis (RCAM) to form

the macrocycle, with the fragments assembled using reactions such as a proline-mediated

aldol reaction and a Stille coupling.[6][7]

Ferrié's Approach: Employed a diastereoselective C-glycosylation to construct the trans-

tetrahydrofuran rings and a sulfone condensation/desulfonylation sequence for fragment

coupling.[8][9][10]

Clark's Approach: Developed a convergent synthesis involving the coupling of three

fragments (C1-C9, C10-C17, and C18-C29) and featured a stereoselective construction of

the tetrahydrofuran ring via an oxonium ylide rearrangement.[3][11]

These diverse strategies offer a range of options for synthetic chemists, with the choice of route

depending on factors such as desired efficiency, stereocontrol, and available starting materials.

Data Presentation: Comparison of Key Synthetic
Steps
The following tables summarize quantitative data for key transformations in the synthesis of the

C1-C17 and C18-C29 fragments from various reported routes, allowing for a direct comparison

of their efficiencies.

Table 1: Synthesis of the C1-C9 Fragment (Precursor to C1-C17)
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Experimental Protocols
The following are detailed protocols for key reactions in the synthesis of the Amphidinolide F
fragments, adapted from the literature.

Protocol 1: Silver-Catalyzed Dihydrofuran Formation (Carter's Synthesis of a C1-C8/C18-C25

Precursor)
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This protocol describes the formation of the dihydrofuran ring system, a key structural motif in

Amphidinolide F.

Materials:

Enyne precursor

Silver tetrafluoroborate (AgBF4)

Dichloromethane (DCM), anhydrous

Argon atmosphere

Standard glassware for anhydrous reactions

Procedure:

Dissolve the enyne precursor (1.0 eq) in anhydrous DCM under an argon atmosphere.

Add silver tetrafluoroborate (0.1 eq) to the solution at room temperature.

Stir the reaction mixture at room temperature and monitor its progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Extract the aqueous layer with DCM (3 x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

dihydrofuran.

Protocol 2: Diastereoselective Aldol Reaction (Clark's Synthesis of the C10-C17 Fragment)

This protocol details a highly diastereoselective aldol reaction to construct the C14-C15 bond

with excellent stereocontrol.[3]
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Materials:

Methyl ketone precursor (1.0 eq)

Aldehyde precursor (1.2 eq)

Dicyclohexylboron chloride (1.2 eq)

Triethylamine (1.5 eq)

Diethyl ether, anhydrous

Methanol

Hydrogen peroxide (30% aqueous solution)

Saturated aqueous sodium bicarbonate solution

Argon atmosphere

Procedure:

To a solution of the methyl ketone precursor in anhydrous diethyl ether at 0 °C under an

argon atmosphere, add triethylamine followed by dicyclohexylboron chloride.

Stir the mixture at 0 °C for 1 hour.

Cool the reaction mixture to -78 °C and add the aldehyde precursor dropwise.

Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

Quench the reaction by the sequential addition of methanol, saturated aqueous sodium

bicarbonate solution, and 30% hydrogen peroxide, ensuring the temperature is maintained

below 20 °C.

Stir the mixture vigorously for 1 hour at room temperature.

Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine,

then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purify the residue by flash chromatography on silica gel to yield the β-hydroxyketone.[3]

Protocol 3: Stille Cross-Coupling for C1-C17 Fragment Assembly (Clark's Synthesis)

This protocol describes the coupling of the C1-C9 and C10-C17 fragments via a modified Stille

reaction.[3]

Materials:

C1-C9 vinyl stannane (1.0 eq)

C10-C17 alkenyl iodide (1.2 eq)

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)

Triphenylarsine (AsPh3) (0.2 eq)

Copper(I) iodide (CuI) (0.1 eq)

N,N-Dimethylformamide (DMF), anhydrous

Argon atmosphere

Procedure:

In a flame-dried flask under an argon atmosphere, dissolve the C1-C9 vinyl stannane, C10-

C17 alkenyl iodide, Pd2(dba)3, AsPh3, and CuI in anhydrous DMF.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the C1-C17

coupled fragment.[3]

Mandatory Visualizations
The following diagrams illustrate the key synthetic workflows for the construction of the

Amphidinolide F fragments.
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Caption: Synthetic workflow for the C1-C17 fragment of Amphidinolide F.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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